

# A Comparative Analysis of Adipate Plasticizer Migration from Food Contact Materials

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## Compound of Interest

Compound Name: *Dihexyl adipate*

Cat. No.: *B092136*

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Adipate Plasticizer Performance with Supporting Experimental Data.

The migration of plasticizers from packaging materials into foodstuffs is a critical concern for consumer safety and regulatory compliance. Adipate plasticizers, often used as substitutes for phthalates in flexible PVC and other polymers, are valued for their performance, particularly in low-temperature applications. However, their potential to migrate into food, especially fatty foods, necessitates a thorough understanding of their migratory behavior. This guide provides a comparative study on the migration of different adipate plasticizers, summarizing key experimental data and outlining the methodologies used for their assessment.

## Comparative Migration Data of Adipate Plasticizers

The migration of adipate plasticizers is influenced by several factors, including the type of plasticizer, the nature of the food or food simulant, contact time, and temperature. The following tables summarize quantitative data from various studies on the migration of common adipate plasticizers.

Table 1: Migration of Di(2-ethylhexyl) Adipate (DEHA) into Various Food Simulants and Foods

Food Simulant/Food	Contact Time (h)	Contact Temperature (°C)	Migration Level	Reference
Food Simulants				
3% Acetic Acid	240	40	1.46 mg/dm <sup>2</sup>	[1]
Olive Oil	240	40	High (75-90% loss)	[1]
Isooctane	48	20	Not specified	[2]
Foods				
Kefalotyri Cheese	240	5 ± 0.5	345.4 mg/kg (18.9 mg/dm <sup>2</sup> )	
Edam Cheese	240	5 ± 0.5	222.5 mg/kg (12.2 mg/dm <sup>2</sup> )	
Feta Cheese	240	5 ± 0.5	133.9 mg/kg (7.3 mg/dm <sup>2</sup> )	
Chicken Flesh + Skin	240	4-5	3.2-22.3 mg/dm <sup>2</sup>	[3]
Chicken Flesh	240	4-5	0.9-8.9 mg/dm <sup>2</sup>	[3]

Table 2: Migration of Dioctyl Adipate (DOA) into Food

Food	Contact Time (h)	Contact Temperature (°C)	Migration Level	Reference
Chicken Flesh + Skin	240	4-5	35.6% loss from film	[3]
Chicken Flesh	240	4-5	14.3% loss from film	[3]

Table 3: Comparative Migration of Adipates and Other Plasticizers

Plasticizer	Food Simulant	Contact Time	Contact Temperature	Migration Notes	Reference
DEHA	Olive Oil	10 days	40°C	High migration into fatty foods.	[1]
DOA	-	-	-	Migration of DOA is about two times greater than DOP (a phthalate) due to its linear structure.	[4]
DINA	Fatty Foods	-	-	Migration from PVC cling film into wrapped food has been described.	[5]

Note: Direct comparative studies under identical conditions for a wide range of adipate plasticizers are limited. The data presented is compiled from various sources and should be interpreted within the context of each study's experimental parameters.

## Experimental Protocols

Accurate determination of plasticizer migration is essential for risk assessment. The following outlines a general experimental protocol for quantifying adipate plasticizer migration, primarily using Gas Chromatography-Mass Spectrometry (GC-MS).

### Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is a common method for extracting adipate plasticizers from food or food simulants before GC-MS analysis.

- Homogenization: Solid food samples are homogenized. Liquid samples (food simulants) can be used directly.
- Extraction: A known weight of the homogenized sample is extracted with a suitable organic solvent (e.g., n-hexane, diethyl ether).
- Cleanup: The extract is passed through an SPE cartridge (e.g., Florisil) to remove interfering substances like fats.
- Elution: The plasticizers are eluted from the SPE cartridge with a different solvent or solvent mixture.
- Concentration: The eluate is concentrated to a small volume under a gentle stream of nitrogen.
- Reconstitution: The residue is redissolved in a known volume of a suitable solvent for GC-MS analysis.

## Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

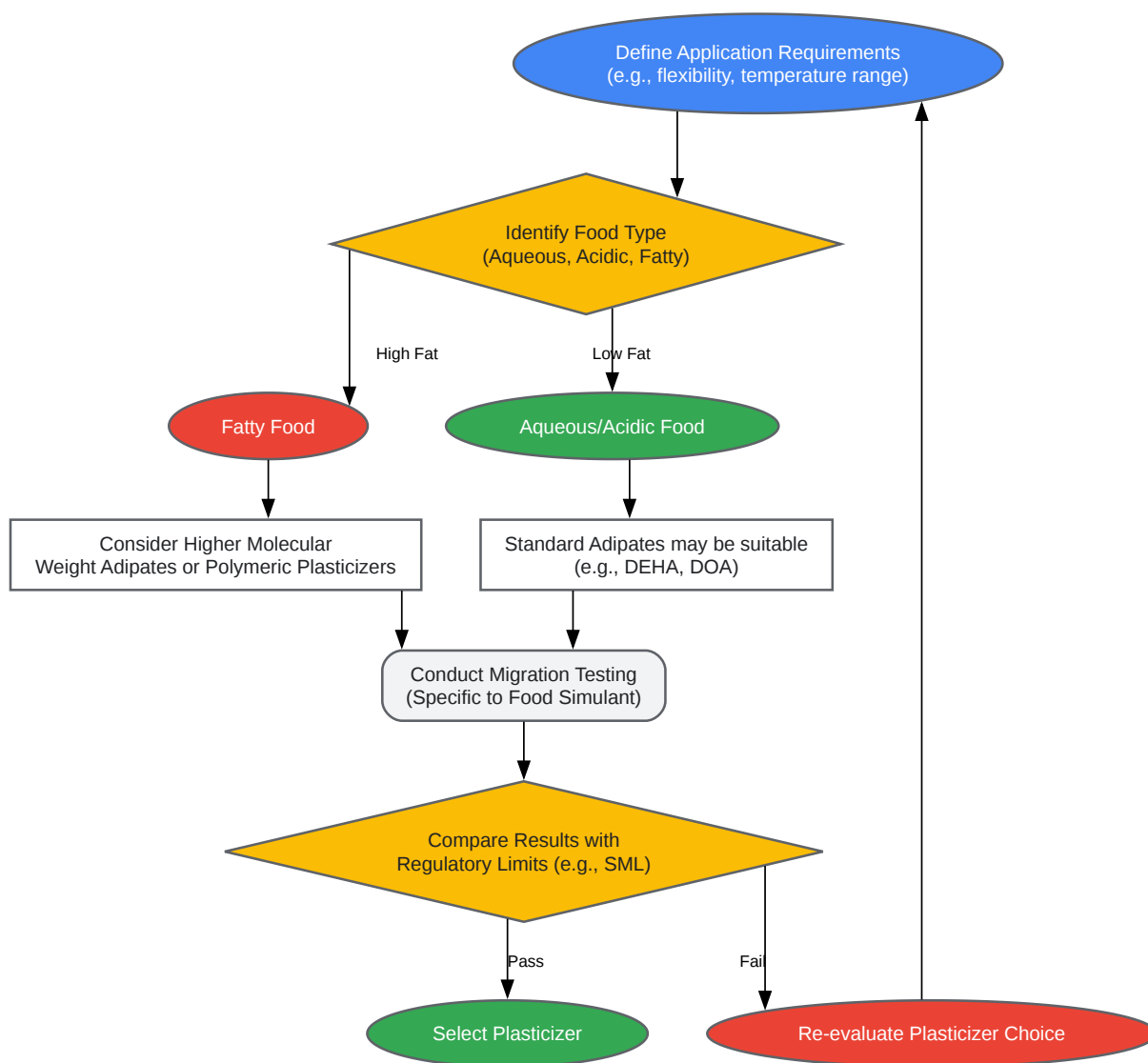
GC-MS is a powerful technique for separating, identifying, and quantifying volatile and semi-volatile organic compounds like adipate plasticizers.[\[2\]](#)

- Gas Chromatograph (GC) Conditions:
  - Column: A nonpolar capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, is commonly used.[\[2\]](#)
  - Oven Temperature Program: An initial temperature of 150°C held for 5 minutes, then ramped to 300°C and held for 25 minutes is a typical program.[\[2\]](#)
  - Injector: Splitless injection is often used for trace analysis.

- Carrier Gas: Helium is commonly used as the carrier gas.[\[1\]](#)
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) is standard.
  - Acquisition Mode: Selective Ion Monitoring (SIM) mode is used for enhanced sensitivity and selectivity by monitoring characteristic ions of the target adipate plasticizers.[\[2\]](#)

The workflow for a typical migration study is visualized below.





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